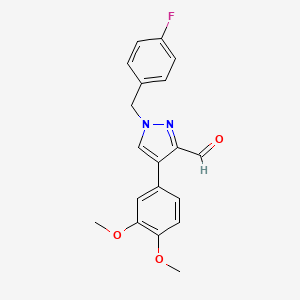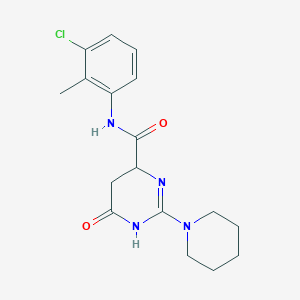
4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde
描述
4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde is not fully understood. However, it has been proposed that 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde exerts its biological effects through the modulation of various signaling pathways. 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In addition, 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been shown to activate the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been studied for its biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde inhibits the growth of cancer cells and induces apoptosis. In addition, 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers. In vivo studies have shown that 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has anti-tumor effects and reduces inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. In addition, 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has shown promising results in preclinical studies for its potential therapeutic applications. However, 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis and analysis. Furthermore, the mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde. First, further studies are needed to elucidate the mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde. Second, more preclinical studies are needed to evaluate the efficacy and safety of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde for its potential therapeutic applications. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde in animal models and humans. Fourth, studies are needed to explore the potential of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde as a lead compound for the development of new drugs. Finally, studies are needed to investigate the potential of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde is not fully understood, but it has been proposed to modulate various signaling pathways. 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde, including further studies on its mechanism of action, efficacy, safety, pharmacokinetics and pharmacodynamics, and potential for the development of new drugs.
科学研究应用
4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has shown promising results in preclinical studies for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been shown to have anti-oxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-18-8-5-14(9-19(18)25-2)16-11-22(21-17(16)12-23)10-13-3-6-15(20)7-4-13/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXXFWNLKYJUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=C2C=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693083.png)
![6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4693098.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)
![N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide](/img/structure/B4693129.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)